molecular formula C6H12ClNO4 B2865567 2-aminohexanedioic acid hydrochloride CAS No. 67744-11-0

2-aminohexanedioic acid hydrochloride

Cat. No.: B2865567
CAS No.: 67744-11-0
M. Wt: 197.62
InChI Key: ZJRKUDDOOAYWBN-UHFFFAOYSA-N
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Description

Significance of 2-Aminohexanedioic Acid as a Key Metabolite in Biological Systems

2-Aminohexanedioic acid is a crucial intermediate in the metabolism of the essential amino acid lysine (B10760008). In humans, it is primarily formed through the catabolism of lysine in the liver. The metabolic pathway involves the condensation of lysine with α-ketoglutarate to form saccharopine, which is then converted to 2-aminohexanedioic semialdehyde and subsequently oxidized to 2-aminohexanedioic acid. This metabolite then enters the tricarboxylic acid (TCA) cycle after being converted to acetyl-CoA, highlighting its role in central energy production.

Recent advancements in metabolomics have repositioned 2-aminohexanedioic acid as more than just a simple intermediate. It is now recognized as a dynamic biomarker and modulator of systemic metabolic homeostasis. Elevated levels of this metabolite have been linked to an increased risk of developing type 2 diabetes, with studies showing a correlation with insulin (B600854) resistance and β-cell apoptosis. Furthermore, it is implicated in the regulation of glucose and lipid metabolism, with research suggesting it can influence insulin secretion and promote lipolysis and thermogenesis in adipocytes. Beyond metabolic disorders, 2-aminohexanedioic acid has been associated with various other pathologies, including cardiovascular diseases and certain neurological conditions.

Overview of Stereoisomeric Forms and Their Differential Research Relevance

2-Aminohexanedioic acid possesses a chiral center, meaning it exists in two stereoisomeric forms: L-α-aminoadipic acid and D-α-aminoadipic acid. These enantiomers exhibit distinct biological activities and research relevance.

L-α-Aminoadipic acid is the predominantly biologically active form in mammals. It is the isomer involved in the lysine degradation pathway and has been shown to interact with various biological targets. For instance, L-α-aminoadipic acid is a known inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase. It also acts as a competitive inhibitor of glutamate (B1630785) transporters. In neuroscience research, the L-isomer has been studied for its gliotoxic effects, particularly on astrocytes, and its ability to modulate neurotransmitter systems. glpbio.com For example, it has been shown to decrease the levels of the neuroprotective metabolite kynurenic acid in the brain. nih.gov

D-α-Aminoadipic acid , in contrast, has a less defined biological role in mammals and is a much weaker inhibitor of enzymes like glutamine synthetase. glpbio.com Its primary significance in research stems from its presence as a component of certain antibiotics, such as cephalosporins produced by fungi. The differential activities of the L- and D-isomers underscore the stereospecificity of biological systems and are a critical consideration in biochemical research. The racemate, DL-α-aminoadipic acid , is often used in studies where the specific effects of each isomer are not the primary focus or when a broader, combined effect is being investigated. sigmaaldrich.com

Comparison of 2-Aminohexanedioic Acid Stereoisomers
FeatureL-α-Aminoadipic AcidD-α-Aminoadipic AcidDL-α-Aminoadipic Acid
Biological Role in MammalsActive metabolite in lysine degradation, enzyme inhibitor, gliotoxin (B1671588)Less defined, weak enzyme inhibitorMixture used in general toxicological and metabolic studies
SourceEndogenous metaboliteComponent of some antibiotics (e.g., cephalosporins)Synthetic mixture
Research FocusMetabolic regulation, neuroscience, enzyme kineticsAntibiotic biosynthesisGeneral physiological and pathological effects

Historical Context of 2-Aminohexanedioic Acid Discovery in Metabolic Pathways

The discovery of 2-aminohexanedioic acid is intertwined with early investigations into amino acid metabolism. Initially, there was some confusion regarding its identity and presence in biological systems. An early report of its isolation from Cholera vibrio was later retracted due to methodological limitations that could not distinguish it from glutamic acid.

The definitive identification of 2-aminohexanedioic acid as a key metabolic intermediate came in the mid-20th century through studies on lysine metabolism. Researchers demonstrated that it is a product of lysine degradation in mammals. In fungi, it was identified as a crucial precursor in the biosynthesis of lysine via the α-aminoadipate pathway. This pathway is distinct from the diaminopimelate pathway used by bacteria and plants for lysine synthesis, a difference that has been exploited in the development of antifungal agents. These foundational discoveries laid the groundwork for understanding the multifaceted roles of 2-aminohexanedioic acid in various organisms and its significance in both normal physiology and disease states.

Chemical and Physical Properties of 2-Aminohexanedioic Acid
PropertyValue
Molecular FormulaC6H11NO4 lookchem.com
Molecular Weight161.16 g/mol sigmaaldrich.com
CAS Number (DL-form)542-32-5 lookchem.com
CAS Number (L-form)1118-90-7 caymanchem.com
CAS Number (D-form)7620-28-2 fishersci.co.uk
Melting Point (DL-form)196-198 °C sigmaaldrich.com
Solubility in 1M HCl50 mg/mL lookchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohexanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRKUDDOOAYWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Pathways and Enzymatic Mechanisms Involving 2 Aminohexanedioic Acid

Role in Lysine (B10760008) Biosynthesis via the Alpha-Aminoadipate Pathway

The α-aminoadipate (AAA) pathway represents a distinct biochemical route for the de novo synthesis of L-lysine. wikipedia.org This pathway is fundamentally different from the diaminopimelate (DAP) pathway used by bacteria and plants. nih.govresearchgate.net The central role of 2-aminohexanedioic acid as a key intermediate gives the pathway its name.

The α-aminoadipate pathway is a hallmark of lysine biosynthesis in higher fungi (those with chitin (B13524) in their cell walls), various species of yeast, and certain protists like euglenids. wikipedia.orgresearchgate.net Its absence in bacteria and humans makes it a compelling target for the development of specific antifungal agents, as inhibiting this pathway could selectively disrupt fungal growth without affecting the host. wikipedia.org While initially considered unique to eukaryotes, evidence suggests a potentially wider distribution, with reports of its presence in bacteria from the genus Thermus. wikipedia.org

The synthesis of lysine via the AAA pathway begins with precursors from the citric acid cycle and involves a series of eight enzyme-catalyzed steps. wikipedia.orgnih.gov The process starts with the condensation of acetyl-CoA and α-ketoglutarate and culminates in the production of L-lysine. wikipedia.orgnih.gov 2-aminohexanedioic acid is a critical intermediate in this anabolic sequence.

The enzymatic reactions and the corresponding intermediates are detailed in the table below.

StepSubstrate(s)EnzymeProduct(s)
1Acetyl-CoA + α-KetoglutarateHomocitrate SynthaseHomocitrate
2HomocitrateHomoaconitaseHomoaconitate
3HomoaconitateHomoaconitaseHomoisocitrate
4HomoisocitrateHomoisocitrate Dehydrogenaseα-Ketoadipate
5α-Ketoadipate + Glutamate (B1630785)Aminoadipate Aminotransferaseα-Aminoadipate (2-aminohexanedioic acid)
6α-Aminoadipateα-Aminoadipate Reductase (AAR)α-Aminoadipate-semialdehyde
7α-Aminoadipate-semialdehyde + GlutamateSaccharopine Dehydrogenase (L-glutamate forming)Saccharopine
8SaccharopineSaccharopine Dehydrogenase (L-lysine forming)L-Lysine + α-Ketoglutarate

Alpha-aminoadipate reductase (AAR) is a pivotal enzyme that catalyzes the reduction of 2-aminohexanedioic acid to its corresponding semialdehyde. nih.govmdpi.com This enzyme is a member of a diverse family of adenylate-forming reductases. nih.gov

Functional divergence is a process where genes, following a duplication event, evolve to perform new or specialized functions. wikipedia.org Research has shown that fungal genomes often contain multiple genes encoding enzymes similar to AAR, which have undergone functional divergence. nih.gov Phylogenetic studies have categorized these enzymes into several classes. Class I represents the canonical α-aminoadipate reductases (like Lys2 in yeast) dedicated to L-lysine biosynthesis. Other classes (II, III, IV) have evolved to act on different substrates, demonstrating distinct biochemical activities and highlighting the evolutionary diversification of this enzyme family. nih.gov

Alpha-aminoadipate reductase is a large, multifunctional enzyme with a modular structure reminiscent of nonribosomal peptide synthetases (NRPSs). mdpi.comnih.gov Its catalytic activity depends on the coordinated action of three distinct domains:

Adenylation (A) Domain: This domain initiates the reaction by activating 2-aminohexanedioic acid. It uses ATP to convert the substrate into an α-aminoadipyl-adenylate intermediate. researchgate.net

Thiolation (T) Domain: Also known as the Peptidyl Carrier Protein (PCP) domain, this module features a conserved serine residue. nih.gov A phosphopantetheinyl moiety is transferred from coenzyme A to this serine, which then serves as a flexible arm to covalently attach the activated α-aminoadipyl intermediate as a thioester. nih.govresearchgate.net

Reduction (R) Domain: This C-terminal domain binds NADPH and catalyzes the reductive cleavage of the thioester-bound intermediate, releasing it as α-aminoadipate-semialdehyde. researchgate.netnih.gov

This multi-domain, step-wise mechanism ensures the efficient conversion of 2-aminohexanedioic acid in a manner that is tightly controlled and channeled within a single polypeptide chain. nih.govresearchgate.net

The activity of enzymes is often dependent on the presence of metal ions, which can act as cofactors to facilitate catalysis. byjus.com In the α-aminoadipate pathway, it has been demonstrated that the reduction of 2-aminohexanedioic acid by aminoadipate reductase in Saccharomyces cerevisiae is a reaction that requires the presence of magnesium ions (Mg²⁺). nih.gov While metal ions are crucial for many biological processes, including the function of numerous enzymes, specific details regarding the influence of other metal ions on the various other enzymes of the fungal lysine biosynthesis pathway are not extensively documented in current research.

Enzymatic Steps and Intermediates in Lysine Anabolism

Role in Lysine Degradation Pathways

In addition to its role as a biosynthetic precursor, 2-aminohexanedioic acid is also a key intermediate in the catabolism of L-lysine, particularly in mammals. ontosight.ai The primary route for lysine degradation in the liver is the saccharopine pathway, which largely mirrors the final steps of the fungal biosynthesis pathway but operates in reverse. wikipedia.orgontosight.ai

In this catabolic sequence, L-lysine is first condensed with α-ketoglutarate to form saccharopine. nih.gov Saccharopine is then cleaved to yield glutamate and α-aminoadipate-semialdehyde. nih.gov Subsequently, the enzyme α-aminoadipic semialdehyde dehydrogenase oxidizes the semialdehyde to form 2-aminohexanedioic acid (α-aminoadipic acid). nih.gov From there, 2-aminohexanedioic acid is further metabolized through transamination and oxidative decarboxylation, ultimately yielding acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. frontiersin.org Alternative pathways for lysine degradation that also generate 2-aminohexanedioic acid exist in certain bacteria, such as Pseudomonas putida. nih.gov

Conversion through Saccharopine and Allysine (B42369)

2-Aminohexanedioic acid, also known as 2-aminoadipic acid (2-AAA), is a key intermediate in the degradation of the essential amino acid lysine in mammals. nih.gov One of the primary routes for lysine catabolism is the saccharopine pathway, which occurs predominantly in the liver and kidneys. nih.gov This pathway begins with the condensation of lysine and alpha-ketoglutarate (B1197944) to form saccharopine. arvojournals.org This reaction is catalyzed by the enzyme lysine-ketoglutarate reductase. arvojournals.org Subsequently, saccharopine is hydrolyzed by saccharopine dehydrogenase to yield glutamate and α-aminoadipate semialdehyde. arvojournals.org This semialdehyde is then oxidized to form 2-aminohexanedioic acid. arvojournals.org

Another significant route to the formation of 2-aminohexanedioic acid involves the intermediate compound allysine (also known as α-aminoadipic acid-δ-semialdehyde). ontosight.ainih.gov Allysine is formed from the oxidative deamination of lysine residues within proteins, a process that can be catalyzed by lysyl oxidase or occur through metal-catalyzed oxidation. ontosight.airesearchgate.net Allysine is a transient carbonyl compound that can be further oxidized to the more stable 2-aminohexanedioic acid. ontosight.aicaymanchem.com This conversion is thought to be a continuous process in tissues, with the steady-state levels of allysine suggesting its ongoing oxidation to 2-aminohexanedioic acid. ontosight.ai The presence of reactive oxygen species, such as hydrogen peroxide, can facilitate the oxidation of the aldehyde group of allysine to the carboxylic acid group of 2-aminohexanedioic acid. ontosight.ainih.gov

Key Pathways in 2-Aminohexanedioic Acid Formation
PathwayInitial SubstrateKey Intermediate(s)Final ProductPrimary Location
Saccharopine PathwayLysine, Alpha-ketoglutarateSaccharopine, α-Aminoadipate semialdehyde2-Aminohexanedioic acidLiver, Kidneys
Allysine PathwayProtein-bound LysineAllysine (α-aminoadipic acid-δ-semialdehyde)2-Aminohexanedioic acidVarious tissues, including skin and lens

Enzymatic Deamination and Transamination Reactions

The metabolism of 2-aminohexanedioic acid involves key enzymatic reactions, including deamination and transamination, which are crucial for its further breakdown. Deamination is the removal of an amino group from a molecule, while transamination involves the transfer of an amino group from an amino acid to a keto acid. nih.govmdpi.com

Aminoadipate-semialdehyde dehydrogenase (AASADH), also referred to as L-aminoadipate-semialdehyde dehydrogenase, plays a critical role in the saccharopine pathway of lysine degradation. wikipedia.org This enzyme catalyzes the conversion of L-alpha-aminoadipate delta-semialdehyde to L-alpha-aminoadipic acid (2-aminohexanedioic acid). wikipedia.org This reaction is an oxidation step that utilizes NAD+ or NADP+ as a cofactor. researchgate.net The activity of this enzyme is essential for the progression of lysine catabolism through this pathway. wikipedia.org

Once formed, 2-aminohexanedioic acid undergoes a transamination reaction catalyzed by the enzyme 2-aminoadipate transaminase, also known as alpha-aminoadipate aminotransferase. researchgate.netcaymanchem.com This enzyme facilitates the transfer of the amino group from 2-aminohexanedioic acid to 2-oxoglutarate. researchgate.net The products of this reaction are 2-oxoadipate and L-glutamate. researchgate.net This transamination is a key step in the further catabolism of the carbon skeleton of lysine. caymanchem.com The enzyme requires pyridoxal (B1214274) phosphate (B84403), a derivative of vitamin B6, as a cofactor to carry out this reaction. researchgate.net Deficiencies in 2-aminoadipate transaminase activity can lead to the accumulation of 2-aminohexanedioic acid, resulting in a rare metabolic disorder known as alpha-aminoadipic aciduria. caymanchem.com

Enzymes in 2-Aminohexanedioic Acid Metabolism
EnzymeReaction CatalyzedSubstrate(s)Product(s)Cofactor(s)
Aminoadipate-Semialdehyde DehydrogenaseOxidationL-alpha-aminoadipate delta-semialdehydeL-alpha-aminoadipic acidNAD+, NADP+
2-Aminoadipate TransaminaseTransamination2-Aminohexanedioic acid, 2-Oxoglutarate2-Oxoadipate, L-GlutamatePyridoxal phosphate

Catabolism to Acetyl-CoA and Entry into the Tricarboxylic Acid (TCA) Cycle

Following the transamination of 2-aminohexanedioic acid to 2-ketohexanedioic acid (2-oxoadipate), the resulting carbon skeleton is further metabolized. nih.gov This intermediate undergoes oxidative decarboxylation, a reaction catalyzed by a dehydrogenase enzyme complex. nih.gov This process results in the formation of acetyl-CoA. nih.gov Acetyl-CoA is a central molecule in metabolism and serves as a primary entry point into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.gov By entering the TCA cycle, the carbon atoms derived from lysine via 2-aminohexanedioic acid can be completely oxidized to carbon dioxide, generating reducing equivalents (NADH and FADH2) that are used in oxidative phosphorylation to produce ATP, the main energy currency of the cell. This integration of 2-aminohexanedioic acid metabolism into the TCA cycle highlights its role in cellular energy production. nih.gov

Interaction with Glutamine Synthetase and Gamma-Glutamylcysteine (B196262) Synthetase

Research has shown that the L-isomer of 2-aminohexanedioic acid can act as a competitive inhibitor of both glutamine synthetase and gamma-glutamylcysteine synthetase. Glutamine synthetase is a vital enzyme responsible for the synthesis of glutamine from glutamate and ammonia, playing a key role in nitrogen metabolism. L-α-aminoadipic acid has been found to inhibit glutamine synthetase with a Ki value of 209 µM.

Furthermore, L-α-aminoadipate also competitively inhibits gamma-glutamylcysteine synthetase (also known as glutamate-cysteine ligase), which catalyzes the first and rate-limiting step in the synthesis of glutathione. The Ki value for this inhibition is reported to be 7 mM. The D-isomer of 2-aminohexanedioic acid is a significantly weaker inhibitor of both enzymes.

Inhibitory Activity of L-α-Aminoadipic Acid
EnzymeType of InhibitionKi Value
Glutamine SynthetaseCompetitive209 µM
Gamma-Glutamylcysteine SynthetaseCompetitive7 mM

Mechanism of Protein Lysine Oxidation and 2-Aminohexanedioic Acid Formation

The formation of 2-aminohexanedioic acid as a result of protein damage is a significant indicator of oxidative stress. This process begins with the oxidation of lysine residues within protein structures. ontosight.ai The ε-amino group of lysine can undergo oxidative deamination, leading to the formation of an intermediate aldehyde called allysine (α-aminoadipic semialdehyde). This initial step can be initiated by reactive oxygen species (ROS) and is often catalyzed by redox-active transition metals. ontosight.ai

Once formed, the allysine residue is relatively unstable and can be further oxidized to the more stable end-product, 2-aminohexanedioic acid. ontosight.ai This second oxidation step converts the aldehyde group of allysine into a carboxylic acid group. ontosight.ai This conversion is thought to be facilitated by oxidizing agents such as hydrogen peroxide. ontosight.ai The accumulation of protein-bound 2-aminohexanedioic acid is observed in various tissues and is associated with aging and degenerative diseases. ontosight.ai

Formation from Allysine as an Oxidation Product

2-Aminohexanedioic acid, also known as 2-aminoadipic acid (2-AAA), is a product of protein oxidation, originating from the oxidative modification of lysine residues. A key intermediate in this pathway is allysine, or α-aminoadipic acid-δ-semialdehyde. Allysine itself is formed through the oxidative deamination of the ε-amino group of lysine residues within proteins. This initial conversion of lysine to allysine is a critical step that introduces a reactive aldehyde group into the protein structure.

Once formed, allysine is susceptible to further oxidation, which converts the aldehyde group into a carboxylic acid, resulting in the formation of 2-aminohexanedioic acid. This subsequent oxidation transforms the transient allysine into a more stable end-product. nih.gov The presence of 2-aminohexanedioic acid in tissues is therefore considered an indicator of oxidative damage to proteins. nih.govnih.gov While allysine levels may remain in a steady state, the accumulation of 2-aminohexanedioic acid suggests an ongoing process of lysine oxidation. nih.gov This transformation from allysine to 2-aminohexanedioic acid has been observed in various contexts, including aging and certain pathological conditions. nih.govarvojournals.org

The conversion of allysine to 2-aminohexanedioic acid is facilitated by the presence of oxidizing agents. For instance, hydrogen peroxide, which can be generated during cellular metabolic processes, can readily oxidize the aldehyde group of allysine to a carboxylic acid. nih.gov This process highlights a direct link between oxidative stress and the formation of 2-aminohexanedioic acid.

Table 1: Key Stages in the Formation of 2-Aminohexanedioic Acid from Lysine

StagePrecursorIntermediate/ProductChemical Transformation
1 LysineAllysineOxidative deamination of the ε-amino group
2 Allysine2-Aminohexanedioic AcidOxidation of the aldehyde group to a carboxylic acid

Involvement of Lysyl Oxidase (LOX)-Mediated Processes

Lysyl oxidase (LOX) and LOX-like (LOXL) proteins are a family of copper-dependent enzymes that play a crucial role in the cross-linking of extracellular matrix proteins like collagen and elastin (B1584352). nih.govmdpi.com The primary function of LOX is to catalyze the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues in these proteins. mdpi.com This enzymatic reaction produces highly reactive aldehyde derivatives, namely allysine and hydroxyallysine. mdpi.com

The formation of allysine is the foundational step for the subsequent cross-linking of collagen and elastin fibers, which is essential for the structural integrity and elasticity of connective tissues. nih.gov These aldehydes can then spontaneously condense with other aldehyde groups or with unmodified lysine residues to form a variety of stable cross-links. nih.gov

While the primary role of LOX is in the formation of allysine for cross-linking, this process is a key source of allysine in tissues. As described in the previous section, this allysine can then be further oxidized to 2-aminohexanedioic acid, particularly in environments with increased oxidative stress. Therefore, LOX-mediated processes are indirectly linked to the generation of 2-aminohexanedioic acid by providing its direct precursor.

Table 2: Overview of Lysyl Oxidase (LOX) Function

Enzyme FamilyMetal CofactorSubstratesPrimary ProductsBiological Function
Lysyl Oxidases (LOX and LOXL)CopperLysine and hydroxylysine residues in collagen and elastinAllysine and hydroxyallysineExtracellular matrix remodeling and cross-linking

Myeloperoxidase (MPO)-Mediated Oxidation of Lysyl Residues

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils, a type of white blood cell. nih.gov During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing agent. nih.gov The MPO/H₂O₂/Cl⁻ system is a key component of the innate immune response, but it can also contribute to oxidative damage in host tissues. nih.gov

Research has identified MPO-mediated oxidation as a significant pathway for the generation of 2-aminohexanedioic acid from protein-bound lysine residues. nih.gov The process begins with the reaction of HOCl with the ε-amino group of lysine, forming an Nε-monochloramine intermediate. This unstable intermediate can then decompose through a series of steps, including the formation of transient imine and semialdehyde intermediates, to ultimately yield the stable end-product, 2-aminohexanedioic acid. nih.gov

The involvement of MPO in the formation of 2-aminohexanedioic acid is particularly relevant in inflammatory diseases such as atherosclerosis, where MPO is known to be active. nih.govulb.ac.be Studies have shown an enrichment of 2-aminohexanedioic acid in human aortic atherosclerotic plaques, tissues known to contain multiple products of MPO-catalyzed protein oxidation. nih.gov

Table 3: MPO-Mediated Formation of 2-Aminohexanedioic Acid

EnzymeSourceKey OxidantLysine IntermediateFinal ProductAssociated Conditions
Myeloperoxidase (MPO)NeutrophilsHypochlorous acid (HOCl)Nε-monochloramine2-Aminohexanedioic AcidInflammation, Atherosclerosis

Implications of Glyco-Oxidative Stress in 2-Aminohexanedioic Acid Generation

Glyco-oxidative stress is a condition characterized by the interplay between glycation and oxidative stress, often associated with hyperglycemia in conditions like diabetes mellitus. nih.govmdpi.com Glycation is a non-enzymatic reaction between reducing sugars, such as glucose, and the amino groups of proteins, lipids, and nucleic acids. mdpi.com This process can lead to the formation of advanced glycation end products (AGEs). mdpi.com

Under hyperglycemic conditions, the increased availability of glucose can promote the glycation of lysine residues in proteins. nih.gov This process, coupled with oxidative stress, can lead to the formation of allysine. nih.govresearchgate.net In this context, the formation of allysine is a feature of glyco-oxidative damage to proteins. nih.gov

Once allysine is formed through these Maillard-type reactions, it can be further oxidized to 2-aminohexanedioic acid, especially in the presence of reactive oxygen species (ROS) which are often elevated during glyco-oxidative stress. nih.gov Studies have shown that at pathological glucose concentrations, the formation of 2-aminohexanedioic acid is significantly increased, suggesting it is a reliable indicator of glyco-oxidative stress. nih.govresearchgate.net The detection of 2-aminohexanedioic acid, particularly at elevated levels, points towards a link between metabolic disorders like diabetes and increased oxidative protein damage. nih.gov

Metabolic Roles and Interconnections of 2 Aminohexanedioic Acid

Regulation of Glucose Homeostasis and Pancreatic Beta-Cell Function

2-Aminohexanedioic acid has been identified as a crucial regulator of glucose homeostasis, primarily through its direct influence on pancreatic beta-cells, which are responsible for producing and secreting insulin (B600854). frontiersin.orgnih.gov Studies have demonstrated that this compound can modulate blood glucose levels and enhance the function of these vital cells. nih.govnih.gov For instance, exogenous supplementation with 2-AAA has been shown to significantly lower fasting blood glucose levels in animal models. nih.govnih.govnih.gov

Research has consistently shown that 2-aminohexanedioic acid actively promotes insulin secretion. nih.gov This effect has been observed across various experimental models, including pancreatic beta-cell lines, isolated human pancreatic islets, and in vivo animal studies. nih.govnih.govnih.gov The mechanism appears to involve a direct stimulation of the beta-cells, augmenting their capacity to release insulin in response to metabolic signals. nih.gov This suggests that 2-AAA may be part of a natural compensatory mechanism to maintain glucose balance, particularly in the early stages of insulin resistance. nih.gov

The influence of 2-aminohexanedioic acid extends to the genetic level within pancreatic beta-cells. frontiersin.orgnih.gov It has been found to stimulate the transcription of a suite of genes that are critical for both insulin production and glucose metabolism. frontiersin.orgnih.gov By upregulating these genes, 2-AAA helps to create a positive feedback loop that sustains beta-cell function, especially under conditions of metabolic stress. nih.gov

Table 1: Genes Regulated by 2-Aminohexanedioic Acid in Pancreatic Beta-Cells

GeneFunctionReference
Ins1, Ins2Insulin Production frontiersin.org, nih.gov
Glut2Glucose Uptake frontiersin.org, nih.gov
GckGlucose Metabolism frontiersin.org, nih.gov
PcxGlucose Metabolism frontiersin.org, nih.gov

Involvement in Lipid Metabolism and Adipocyte Function

Beyond its role in glucose control, 2-aminohexanedioic acid is deeply involved in the metabolism of lipids and the function of adipocytes (fat cells). frontiersin.org Its levels are observed to change significantly during the differentiation of preadipocytes into mature fat cells, being present in mature adipocytes but not in their precursors. frontiersin.orgnih.gov This indicates a potential role in the process of adipogenesis. frontiersin.orgnih.gov

In mature adipocytes, 2-AAA has been shown to enhance lipolysis (the breakdown of fats) and thermogenesis (heat production). frontiersin.orgnih.gov It achieves this by overstimulating the β3-adrenergic receptor signaling pathway. frontiersin.orgnih.gov This stimulation leads to the upregulation of key thermogenic genes, which can increase energy expenditure. bioscientifica.comnih.gov Furthermore, administration of 2-AAA in animal models fed a high-fat diet has been shown to mitigate some of the diet's adverse effects, including the accumulation of triglycerides in the liver and skeletal muscle, while also improving insulin sensitivity in adipose tissue. frontiersin.orgnih.govresearchgate.net

Table 2: Key Research Findings on 2-Aminohexanedioic Acid and Lipid Metabolism

FindingObservationImplicationReference
Adipocyte Differentiation Present in mature adipocytes, absent in precursor cells.Plays a role in adipogenesis. frontiersin.org, nih.gov
Lipolysis & Thermogenesis Stimulates β3-adrenergic receptors, increasing expression of hormone-sensitive lipase.Enhances fat breakdown and energy expenditure. frontiersin.org, nih.gov, bioscientifica.com
Gene Regulation in Adipose Tissue Upregulates PGC1α and UCP1.Promotes a shift in white adipose tissue towards a more metabolically active, brown adipose tissue-like state. nih.gov, bioscientifica.com, researchgate.net
High-Fat Diet Effects Mitigates triglyceride accumulation and improves insulin sensitivity.Counters some negative metabolic effects of a high-fat diet. frontiersin.org, nih.gov, researchgate.net

Interplay with Branched-Chain Amino Acid Metabolism

The relationship between 2-aminohexanedioic acid and branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, is complex. Initially, studies suggested that 2-AAA levels were not strongly correlated with BCAA levels, indicating that they might be part of distinct metabolic pathways related to diabetes risk. nih.govresearchgate.net

However, more recent and detailed analyses using lipidomics have revealed a more intricate interplay. frontiersin.orgnih.gov These studies suggest a broader regulatory network where 2-AAA, along with acylcarnitines and BCAAs, is involved in the pathology of obesity-related conditions like atherosclerosis. frontiersin.orgnih.govresearchgate.net This indicates that while they may have distinct primary roles, their metabolic pathways likely intersect and influence each other in the context of systemic metabolic dysregulation.

Association with Metabolic Dysregulation and Related Conditions

Elevated levels of 2-aminohexanedioic acid have been identified as an independent predictor of risk for developing type 2 diabetes. frontiersin.orgnih.govresearchgate.net Its concentration is often correlated with insulin resistance and the apoptosis (cell death) of pancreatic beta-cells. frontiersin.orgnih.govresearchgate.net High levels of 2-AAA have been shown to impair insulin signaling in key metabolic tissues, including the liver, skeletal muscle, and adipocytes, which can lead to dysregulated glucose production. nih.govresearchgate.net

A significant aspect of 2-aminohexanedioic acid's role in metabolic disease is its connection to mitochondrial dysfunction. frontiersin.orgnih.govresearchgate.netnih.gov It has been directly implicated in the mitochondrial dysfunction associated with diabetic cardiomyopathy. frontiersin.orgnih.govresearchgate.netresearchgate.net The metabolic pathway of 2-AAA is intrinsically linked to mitochondrial health through the gene DHTKD1. nih.gov This gene is essential for 2-AAA metabolism, and its functional integrity is critical for maintaining mitochondrial structure and function. nih.govbioscientifica.com Deficiencies in DHTKD1 can lead to impaired mitochondrial integrity, highlighting a mechanistic link between 2-AAA metabolism, cellular energy dynamics, and metabolic disease. nih.gov

Relationship with Carbonyl Stress Pathways

2-Aminohexanedioic acid, also known as 2-aminoadipic acid (2-AAA), has been identified as a significant biomarker for protein carbonyl oxidation, particularly in long-lived proteins like collagen. nih.govnih.gov Its formation is linked to pathways of oxidative stress. The proposed mechanism involves the oxidative deamination of the ε-amino group of lysine (B10760008) residues within proteins. nih.govnih.gov This initial oxidation, often metal-catalyzed, forms a carbonyl compound known as allysine (B42369) (α-aminoadipic acid-δ-semialdehyde). nih.govnih.gov Allysine, a reactive aldehyde, can then undergo further oxidation to form the more stable 2-aminoadipic acid. nih.govnih.gov

Research has demonstrated a significant correlation between elevated levels of 2-aminoadipic acid in tissue and various physiological and pathological states associated with increased carbonyl and oxidative stress. In studies of insoluble human skin collagen, levels of 2-aminoadipic acid were found to increase significantly with age. nih.govnih.gov Furthermore, its concentration is markedly elevated in individuals with diabetes, renal failure, and sepsis, highlighting its role as an indicator of systemic carbonyl stress. nih.govnih.gov For instance, in non-diabetic individuals, sepsis was found to dramatically elevate 2-aminoadipic acid levels, which correlated with other markers of glycoxidation. nih.gov These findings establish 2-aminoadipic acid as a reliable marker for protein oxidation, superior to its unstable precursor, allysine. nih.govnih.gov

Table 1: Conditions Associated with Elevated 2-Aminohexanedioic Acid as a Marker of Carbonyl Stress

ConditionKey FindingsReference
AgingLevels in human skin collagen significantly increase with age, reaching approximately 1 mmol/mol of lysine in later years. nih.govnih.gov
Diabetes MellitusSignificantly increased levels (up to <3 mmol/mol of lysine) in skin collagen compared to non-diabetic individuals. nih.govnih.gov
Renal FailureMarkedly increased levels, reaching up to 8 mmol/mol of lysine in skin collagen, even in the absence of diabetes. nih.govnih.gov
SepsisSignificantly elevated levels in non-diabetic individuals, correlating with other glycoxidation markers. nih.gov

Neurological and Neurotransmitter Regulatory Functions

Neuroexcitatory Properties and Kynurenic Acid Production

L-α-aminoadipic acid, a metabolite of lysine, exhibits neuroexcitatory properties. nih.gov Its primary neurological impact, however, appears to be indirect, through the modulation of kynurenic acid (KYNA), an endogenous antagonist of excitatory amino acid receptors. nih.govmdpi.com Studies have shown that L-α-aminoadipic acid inhibits the biosynthesis of KYNA. nih.gov

A microdialysis study conducted in the hippocampus of freely moving rats demonstrated that local application of L-α-aminoadipic acid caused a dose-dependent decrease in the extracellular levels of kynurenic acid. nih.gov This effect was observed for both endogenously produced KYNA and KYNA synthesized from its precursor, L-kynurenine. nih.gov The D-isomer of α-aminoadipic acid did not produce this effect, indicating stereospecificity. nih.gov The effect of L-α-aminoadipic acid is believed to result from its direct action on astrocytes, which contain the enzyme kynurenine (B1673888) aminotransferase responsible for KYNA synthesis. nih.gov By reducing the levels of the neuroprotective KYNA, L-α-aminoadipic acid may indirectly enhance excitatory neurotransmission, potentially playing a role in the pathogenesis of seizure and neurodegenerative disorders. nih.gov

Role as a Gliotoxic Analog of Glutamate (B1630785)

2-Aminohexanedioic acid is recognized as a gliotoxic analog of the excitatory neurotransmitter glutamate. caymanchem.comnih.gov Its toxicity is specifically directed towards astroglia. apexbt.comnih.gov The L-isomer, L-α-aminoadipic acid, is a potent and specific gliotoxin (B1671588) in vitro, while the D-isomer shows little toxic activity. apexbt.comnih.gov

The mechanism of its gliotoxicity involves its active accumulation within glial cells. caymanchem.com Studies using dissociated postnatal mouse cerebellum cultures have shown that L-α-aminoadipic acid is almost selectively taken up by astrocytes. nih.gov This uptake is a prerequisite for its toxic effects. caymanchem.comnih.gov Following accumulation, the compound induces rapid nuclear and cytoplasmic swelling in astrocytes, which progresses to karyopyknosis (irreversible condensation of chromatin) after prolonged exposure. nih.gov Furthermore, L-α-aminoadipic acid acts as a competitive inhibitor of the glutamate transporter and glutamine synthetase, key components of glial function in neurotransmitter recycling. caymanchem.comapexbt.com The Ki values for inhibition of the glutamate transporter and glutamine synthetase are 192 µM and 209 µM, respectively. caymanchem.com

Antagonism of Excitatory Amino Acid Receptors

While the L-isomer can indirectly promote excitotoxicity by reducing kynurenic acid, 2-aminoadipic acid itself, particularly the D-isomer (D-α-aminoadipic acid or D-α-AA), can act as an antagonist at excitatory amino acid receptors. nih.govscitoys.com It is classified as an excitatory amino acid antagonist that binds to these receptors without activating them, thereby blocking the action of agonists. nih.gov

Specifically, D-α-aminoadipic acid is known to antagonize the neuroexcitatory activity mediated by the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. scitoys.comnih.gov Its antagonist activity makes it a useful tool in neuroscience research to differentiate receptor subtypes and study the roles of glutamatergic neurotransmission.

Metabolomic Profiling and Biomarker Discovery

Identification as a Metabolite in Different Organisms and Biological Samples

2-Aminohexanedioic acid is a naturally occurring metabolite found across a wide range of species. It is an intermediate in the biosynthesis of lysine. nih.gov Metabolomic studies have identified its presence in mammals, including humans, as well as in other organisms such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, the winged bean plant Psophocarpus tetragonolobus, and the bacterium Escherichia coli. nih.govamdb.online

Its detection in various biological samples has led to its investigation as a potential biomarker for several metabolic conditions. Targeted metabolite profiling of human subcutaneous preadipocytes and adipocytes revealed that 2-aminoadipic acid was detected in differentiated adipocytes but not in their precursor cells, linking it to adipogenesis. nih.gov Subsequent studies in human cohorts have solidified its role as a significant biomarker. It has been strongly associated with an increased future risk of developing type 2 diabetes, with elevated levels detectable up to 12 years before the clinical onset of the disease. nih.govresearchgate.net Furthermore, in pediatric cohorts, circulating levels of 2-aminoadipic acid were positively associated with obesity and insulin resistance markers, including fat mass, BMI, triglycerides, and HOMA-IR. nih.gov

Table 2: 2-Aminohexanedioic Acid as a Biomarker in Biological Samples

Biological SampleOrganism/Study PopulationAssociated Condition/ProcessKey FindingsReference
Human PlasmaFramingham Heart Study participantsDiabetes RiskMost strongly associated metabolite with future diabetes development; elevated up to 12 years prior to diagnosis. nih.govresearchgate.net
Human PlasmaChildhood obesity cohort (KoCAS)Insulin Resistance & ObesityPositively correlated with fat mass, BMI, waist circumference, triglycerides, insulin, and HOMA-IR. nih.gov
Human Subcutaneous AdipocytesIn vitro cell cultureAdipogenesisDetected in differentiated adipocytes but not in preadipocytes. nih.gov
Human Skin CollagenHuman individuals (ages 10-90)Aging & Protein OxidationLevels significantly increase with age, indicating cumulative carbonyl stress. nih.govnih.gov
Mouse Tissues (Pancreas, Liver, Fat, Muscle)Mice on standard and high-fat dietsGlucose HomeostasisMost abundant in the pancreas; levels increase in the pancreas on a high-fat diet. nih.gov

Metabolic Signatures in Response to Dietary and Environmental Factors

The circulating levels of 2-aminohexanedioic acid, a lysine catabolite, exhibit significant variability in response to both dietary intake and various environmental or physiological stressors. Research has illuminated how specific dietary patterns can modulate its metabolic signature, offering insights into its regulation. Furthermore, while direct evidence linking common environmental pollutants to 2-aminohexanedioic acid is still emerging, studies on related physiological stressors provide a basis for understanding its potential response to adverse environmental conditions.

Dietary intake, particularly the consumption of animal-derived products, has been identified as a significant factor influencing plasma concentrations of 2-aminohexanedioic acid. nih.gov A cross-sectional study revealed a positive association between the self-reported intake of meat, poultry, and seafood and higher plasma levels of this metabolite. nih.gov In a short-term dietary intervention study involving healthy omnivorous women, adopting a vegetarian diet for four days resulted in a significant reduction in plasma 2-aminohexanedioic acid levels. nih.gov Interestingly, direct supplementation with lysine, the precursor of 2-aminohexanedioic acid, did not lead to a significant increase in its plasma concentrations, suggesting a complex regulatory mechanism beyond simple precursor availability. nih.gov

In preclinical studies, the interplay between diet and 2-aminohexanedioic acid has been further explored in the context of metabolic diseases. In mice with diet-induced obesity (DIO), treatment with 2-aminohexanedioic acid led to a notable reduction in body weight and fat accumulation, along with lower fasting glucose levels. nih.govfrontiersin.org This suggests that 2-aminohexanedioic acid plays a role in regulating glycolipid metabolism, independent of diet and exercise. nih.govfrontiersin.org The administration of 2-aminohexanedioic acid can mitigate some of the negative effects of a high-fat diet, such as increased adipocyte numbers and triglyceride accumulation in the liver and skeletal muscles. aneskey.com

While research on the direct impact of environmental pollutants on 2-aminohexanedioic acid is limited, studies on broader physiological stressors indicate its potential as a responsive biomarker. Conditions such as sepsis and renal failure are known to increase the oxidation of lysyl residues in proteins like collagen, leading to the formation of 2-aminohexanedioic acid. nih.govnewswise.com Septicemia, in particular, has been shown to dramatically elevate 2-aminohexanedioic acid levels. nih.gov Although not directly implicating 2-aminohexanedioic acid, broader studies on environmental exposures have demonstrated that air pollutants like PM2.5 and ozone (O3) can perturb general amino acid metabolism. This establishes a plausible framework for future investigations into how specific environmental toxins might influence the metabolic pathways connected to 2-aminohexanedioic acid.

Dietary Intervention and Plasma 2-Aminohexanedioic Acid Levels

Dietary FactorStudy TypeKey FindingsReference
Animal Product Consumption (Meat, Poultry, Seafood)Cross-sectionalAssociated with higher plasma 2-aminohexanedioic acid levels. nih.gov
Short-term Vegetarian DietInterventionSignificantly reduced plasma 2-aminohexanedioic acid. nih.gov
Lysine SupplementationInterventionDid not significantly increase plasma 2-aminohexanedioic acid. nih.gov
High-Fat Diet (in mice)Preclinical2-aminohexanedioic acid administration mitigated adverse metabolic effects. aneskey.com

Preoperative Blood Levels and Association with Neurocognitive Outcomes

Emerging research has identified preoperative blood levels of 2-aminohexanedioic acid as a potential predictive biomarker for postoperative neurocognitive outcomes, specifically delayed neurocognitive recovery (dNCR). nih.gov dNCR is a form of cognitive decline that can occur in the weeks following surgery and anesthesia, particularly in older adults, and is associated with a higher risk of complications and longer hospital stays. nih.gov

A study involving patients aged 65 and older undergoing head and neck tumor resection under general anesthesia investigated the association between preoperative serum metabolites and the development of dNCR. nih.govnih.gov The cognitive function of the patients was assessed using the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA). nih.govnih.gov The findings revealed that elevated preoperative blood levels of 2-aminohexanedioic acid were significantly associated with an increased risk of developing postoperative dNCR. nih.govnih.gov

After adjusting for factors such as age, education level, and the duration of the operation, the association between higher preoperative 2-aminohexanedioic acid levels and dNCR remained significant. nih.govnih.gov The study reported an odds ratio of 1.181 for 2-aminohexanedioic acid, indicating a notable increase in the likelihood of dNCR for each unit increase in its preoperative concentration. nih.gov Furthermore, high preoperative levels of 2-aminohexanedioic acid were also linked to lower postoperative scores on both the MoCA and MMSE cognitive tests. nih.govnih.gov

The predictive power of preoperative 2-aminohexanedioic acid for dNCR was found to be substantial, with an area under the curve (AUC) of 0.86. nih.govnih.gov This indicates a high degree of accuracy in distinguishing between patients who would and would not develop dNCR. The sensitivity and specificity were reported as 0.84 and 0.84, respectively. nih.govnih.gov These findings suggest that the preoperative metabolic state, as reflected by 2-aminohexanedioic acid levels, may play a role in the vulnerability to postoperative cognitive decline.

Preoperative 2-Aminohexanedioic Acid and Postoperative Delayed Neurocognitive Recovery (dNCR)

ParameterValueInterpretationReference
Odds Ratio for dNCR1.181Increased likelihood of dNCR with higher preoperative levels. nih.gov
Area Under the Curve (AUC)0.86High accuracy in predicting dNCR. nih.govnih.gov
Sensitivity0.84Correctly identified 84% of patients who developed dNCR. nih.govnih.gov
Specificity0.84Correctly identified 84% of patients who did not develop dNCR. nih.govnih.gov
Association with Postoperative MoCA Scoresβ: 0.077Higher preoperative levels associated with lower cognitive scores. nih.gov
Association with Postoperative MMSE Scoresβ: 0.083Higher preoperative levels associated with lower cognitive scores. nih.gov

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Aminohexanedioic Acid

Strategies for Synthesis of 2-Aminohexanedioic Acid and Its Derivatives

The synthesis of 2-aminohexanedioic acid and its derivatives is of significant interest due to their applications in the pharmaceutical and chemical industries. Various chemical strategies have been developed to produce these compounds with high yield and purity.

2-Aminohexanedioic acid is a key precursor in the biosynthesis of lysine (B10760008) in fungi and some bacteria, making it a target for the development of antifungal agents. biocrates.com It is also a metabolite in the degradation of lysine in mammals. biocrates.com Its structure, featuring both amino and carboxyl functional groups, allows for its incorporation into a variety of bioactive molecules. For instance, (R)-α-aminoadipic acid is a constituent of cephalosporin (B10832234) C and penicillin N, important β-lactam antibiotics. nih.gov The enzymatic cleavage of cephalosporin C on a large scale provides enantiomerically pure (R)-α-aminoadipic acid, which is a valuable chiral starting material for the synthesis of other complex molecules. nih.gov

As a non-proteinogenic amino acid, 2-aminohexanedioic acid can be incorporated into peptides to introduce unique structural features and biological activities. Its side chain, with a terminal carboxylic acid, can be used for further modifications or to create branched peptides. The synthesis of peptides containing 2-aminohexanedioic acid often requires specific protecting group strategies to differentiate the α- and δ-carboxylic acids. These modified peptides are valuable tools in drug discovery and for studying protein structure and function.

The dicarboxylic nature of 2-aminohexanedioic acid makes it a versatile building block for the synthesis of a wide range of complex organic compounds. nih.gov It can be used to construct polymers, chelating agents, and other specialty chemicals. For example, it can serve as a monomer in the synthesis of polyamides and polyesters. The two carboxylic acid groups and the amino group provide multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

The stereochemistry of the α-carbon in 2-aminohexanedioic acid is crucial for its biological activity. Therefore, stereoselective synthesis methods are of high importance. A variety of approaches have been developed for the asymmetric synthesis of α-amino acids, which can be applied to 2-aminohexanedioic acid. organic-chemistry.orgrsc.orgnih.gov These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to achieve high enantiomeric excess. organic-chemistry.orgmdpi.comrsc.org For example, a general method for the synthesis of enantiomerically pure (R)- and (S)-amino acids has been demonstrated, which is applicable to the preparation of α-aminoadipic acid. dal.ca

Table 1: Examples of Stereoselective Synthesis Approaches for α-Amino Acids

Method Description Key Features Reference
Catalytic Enantioselective Reduction Reduction of α-keto acids or their derivatives using a chiral catalyst. High enantioselectivity, broad substrate scope. organic-chemistry.org
N–H Insertion Reactions Reaction of vinyldiazoacetates with carbamates catalyzed by a combination of an achiral dirhodium complex and a chiral spiro phosphoric acid. High yields and enantioselectivity for α-alkenyl α-amino acids. rsc.org
Chiral Auxiliary-Mediated Synthesis Use of a chiral auxiliary to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. Provides access to both (R) and (S) enantiomers. dal.ca

| Enzymatic Resolution | Lipase-mediated resolution of racemic esters or acids. | High enantioselectivity under mild conditions. | mdpi.com |

Biocatalytic Production and Microbial Systems

Biocatalytic methods offer a sustainable and environmentally friendly alternative to chemical synthesis for the production of 2-aminohexanedioic acid. These processes typically utilize engineered microorganisms that can produce the desired compound from renewable feedstocks.

The efficient production of 2-aminohexanedioic acid through microbial fermentation requires the optimization of various process parameters. researchgate.net Engineered strains of Escherichia coli have been developed for the high-level production of α-aminoadipic acid by coupling lysine biosynthesis and degradation pathways. nih.gov Key parameters that are typically optimized include the composition of the fermentation medium, pH, temperature, and aeration. mdpi.com

Table 2: Key Optimization Parameters in Microbial Fermentation of Amino Acids

Parameter Importance Typical Optimization Strategies Reference
Carbon Source Provides the carbon backbone for the amino acid. Screening of different sugars (e.g., glucose, sucrose) and optimization of their concentration. researchgate.netsemanticscholar.org
Nitrogen Source Provides the amino group for the amino acid. Testing various inorganic (e.g., ammonia) and organic (e.g., yeast extract, peptone) nitrogen sources. researchgate.netsemanticscholar.org
pH Affects enzyme activity and cell growth. Maintaining the optimal pH range using buffers or controlled addition of acid/base. mdpi.com
Temperature Influences microbial growth rate and enzyme kinetics. Identifying the optimal temperature for both cell growth and product formation. mdpi.com
Dissolved Oxygen Crucial for aerobic fermentation processes. Optimizing agitation and aeration rates to ensure sufficient oxygen supply. mdpi.com

By fine-tuning these parameters, it is possible to significantly enhance the yield and productivity of 2-aminohexanedioic acid in microbial fermentation systems, making it a more economically viable and sustainable production method. researchgate.netnih.gov

Engineering Microorganisms for Biosynthesis

The production of 2-aminohexanedioic acid, also known as α-aminoadipic acid (AAA), through microbial fermentation presents a sustainable alternative to chemical synthesis. researchgate.netnih.gov Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for achieving high-level production of AAA. researchgate.netnih.gov These strategies involve coupling the microbe's lysine biosynthesis and degradation pathways to channel metabolic flux towards the target molecule. nih.gov

One successful approach involves assembling a synthetic pathway in E. coli by introducing heterologous enzymes from other organisms. nih.gov For instance, lysine-α-ketoglutarate reductase and saccharopine dehydrogenase from Saccharomyces cerevisiae, along with α-aminoadipate-δ-semialdehyde dehydrogenase from Rhodococcus erythropolis, have been selected and introduced into E. coli to create an efficient production pathway. nih.gov

To further enhance the yield, multi-faceted metabolic engineering strategies are employed. researchgate.net These include:

Enhancing Precursor Supply: The native lysine supply within the host organism is increased by overexpressing key enzymes in its biosynthetic pathway and blocking competing degradation pathways. nih.gov

Cofactor Regeneration: The regeneration of essential cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), is improved to ensure the efficient functioning of the engineered pathway enzymes. nih.gov

Improving Efflux: To prevent intracellular accumulation of the product, which can be toxic or inhibitory, transporters are introduced to facilitate the export of 2-aminohexanedioic acid out of the cell. A glutamate (B1630785) transporter from Corynebacterium glutamicum has been shown to improve AAA efflux. nih.gov

Through these combined strategies, engineered E. coli strains have demonstrated significant production capabilities. Research has reported yields of 2-aminohexanedioic acid reaching up to 5.64 g/L in bioreactor fermentations. nih.gov

Derivatization Techniques for Enhanced Research Utility

Chemical derivatization is a critical process for modifying 2-aminohexanedioic acid to improve its analytical properties, such as volatility, stability, and detectability, for various chromatographic and spectrometric techniques.

Pre-column derivatization is a widely used technique in high-performance liquid chromatography (HPLC) for amino acid analysis.

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the free amino group of 2-aminohexanedioic acid under alkaline conditions. ontosight.aithermofisher.com This reaction forms a phenylthiocarbamyl (PTC) derivative. ontosight.ai PTC-amino acids are stable, possess excellent chromatographic properties, and can be readily detected by UV absorbance at 254 nm. ontosight.aithermofisher.comspringernature.com This method allows for the routine detection of picomole quantities of amino acids and is suitable for analyzing complex samples like protein hydrolysates. nih.govoup.com

3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS): APDS is another novel reagent used for the rapid analysis of amino acids by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). The derivatization reaction is straightforward and occurs under mild conditions. The resulting APDS-derivatized molecules exhibit enhanced ionization efficiency. A key advantage of APDS is that during MS/MS analysis, all derivatized amino acids produce a common fragment ion at m/z 121, which corresponds to the aminopyridyl portion of the reagent. This allows for highly selective and sensitive detection using selective reaction monitoring.

For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids like 2-aminohexanedioic acid must be derivatized to increase their volatility. A common approach is the formation of methyl esters. For example, 2-aminohexanedioic acid can be derivatized to its trifluoroacetyl methyl ester. This process involves esterifying the carboxyl groups with methanol (B129727) and then acylating the amino group with trifluoroacetic anhydride (B1165640). The resulting derivative is more volatile and thermally stable, making it suitable for GC separation. In selected ion monitoring GC/MS, this derivative of 2-aminohexanedioic acid produces characteristic product ions at m/z=226 and m/z=253, which are used for its specific detection and quantification.

In biological systems, 2-aminohexanedioic acid can be formed from the oxidation of a lysine residue's ε-amino group, which first yields the unstable carbonyl compound allysine (B42369) (α-aminoadipic acid-δ-semialdehyde). To accurately quantify the stable end-product (2-aminohexanedioic acid) without interference from its precursor, a reductive derivatization step is employed. Treatment of samples with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), converts the aldehyde group of allysine into a stable primary alcohol, forming 6-hydroxynorleucine. sigmaaldrich.com This reduction stabilizes the precursor into a distinct, measurable compound, allowing for the precise and reliable measurement of 2-aminohexanedioic acid in the sample. This method is crucial in studies of protein oxidation and aging.

The unique structure of 2-aminohexanedioic acid, featuring two carboxylic acid groups and one amino group, makes it a valuable building block in polymer chemistry. It can be used to create branched or multi-arm polymer architectures, which are advantageous in fields like drug delivery. creativepegworks.com

Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used to modify therapeutic molecules in a process called PEGylation, which can improve a drug's pharmacokinetic properties. creativepegworks.com 2-Aminohexanedioic acid serves as an effective branching unit to create multi-functional PEG structures. psu.edu

The process involves conjugating the amino group of 2-aminohexanedioic acid to a PEG chain, leaving its two carboxyl groups available for further reactions. Alternatively, a bicarboxylic amino acid like L-2-aminoadipic acid can be conjugated to the hydroxyl groups of a linear PEG molecule. This reaction creates a tetrafunctional PEG, as each end of the original PEG chain now has a branching unit with two reactive carboxyl groups. This process can be repeated to create octafunctional PEGs. These branched PEG structures allow for a higher loading of drug molecules onto a single polymer chain, which is a critical aspect in the design of macromolecular prodrugs. creativepegworks.com Such branched PEG-drug conjugates have been synthesized for drugs like epirubicin (B1671505) and cytarabine (B982) (Ara-C) to enhance their therapeutic profiles. psu.edu

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-aminohexanedioic acid, enabling its separation from interfering compounds and its precise quantification. The choice of technique often depends on the sample matrix, required sensitivity, and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing amino acids, but it requires a critical preparatory step. Due to their polar, zwitterionic nature, amino acids like 2-aminohexanedioic acid are non-volatile and thermally unstable, making them unsuitable for direct GC analysis. nih.gov Consequently, chemical derivatization is mandatory to convert them into volatile and thermally stable derivatives. nih.govsigmaaldrich.com

Common derivatization strategies involve a two-step process:

Esterification: The carboxylic acid groups are converted to esters, typically methyl esters, by reacting with an acidic solution of methanol (B129727) (e.g., 2 M HCl in CH₃OH). nih.govmdpi.com

Acylation: The amino and any other reactive groups are then acylated. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to create pentafluoropropionyl derivatives. nih.gov

Another widely used method is silylation, which replaces active hydrogens on amino and carboxyl groups with a nonpolar moiety. sigmaaldrich.com N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatized molecules are sufficiently volatile for GC separation and produce characteristic fragments upon ionization in the mass spectrometer, allowing for sensitive and specific detection using tandem mass spectrometry (MS/MS). sigmaaldrich.com The use of stable-isotope labeled internal standards, such as deuterated methyl esters, is a common practice to ensure accurate quantification. mdpi.com

Table 1: Common Derivatization Methods for GC-MS Analysis of Amino Acids
MethodReagentsDerivative FormedKey Advantages
Esterification & Acylation1. Methanol/HCl 2. Pentafluoropropionic anhydride (PFPA)Methyl ester, pentafluoropropionyl derivative (Me-PFP)Creates stable derivatives suitable for extraction into GC-compatible solvents. mdpi.com
SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyl dimethylsilyl (TBDMS) derivativeDerivatives are more stable and less moisture-sensitive than smaller silyl (B83357) derivatives. sigmaaldrich.com
Chloroformate DerivatizationEthyl chloroformate (ECF) in a solution with methanol and pyridineECF-Methanol derivativeRapid reaction at room temperature. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for amino acid analysis that can often be performed without the need for derivatization. jocpr.com For underivatized analysis, specialized column chemistries are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such mode where a high percentage of organic solvent in the mobile phase allows for the retention of polar compounds like 2-aminohexanedioic acid on a polar stationary phase, such as silica. jocpr.com

Alternatively, derivatization can be used to enhance detection sensitivity and improve chromatographic separation on common reversed-phase columns. nih.gov This can be done either pre-column or post-column. A frequent pre-column derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amino groups to form highly fluorescent products, enabling sensitive detection. nih.govshimadzu.com

Table 2: Example HPLC Methodologies for Amino Acid Analysis
MethodologyColumn TypeMobile Phase ExampleDetection
Underivatized HILICSilica-basedAcetonitrile and Potassium Dihydrogen Phosphate (B84403) buffer jocpr.comUV
Pre-column DerivatizationReversed-Phase (e.g., C18)Potassium Dihydrogen Phosphate buffer and Acetonitrile/Water nih.govFluorescence (with OPA derivatization)
Post-column DerivatizationIon-ExchangeLithium citrate (B86180) buffer gradient shimadzu.comFluorescence (with OPA derivatization)

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) has become a cornerstone of metabolomics research due to its high throughput, sensitivity, and resolution. mdpi.com This platform is ideal for the targeted analysis of metabolites like 2-aminohexanedioic acid in complex biological samples. mdpi.commdpi.com The use of UPLC, with its smaller particle size columns, allows for faster separations and sharper peaks compared to traditional HPLC. mdpi.com

To enhance retention on reversed-phase columns and improve ionization efficiency for mass spectrometry, pre-column derivatization is often employed. One effective reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which tags the primary amino group, rendering the molecule more hydrophobic and readily ionizable. mdpi.com This approach allows for the development of robust and reproducible assays for large-scale screening of metabolic phenotypes, such as identifying potential plasma biomarkers for diseases like type 2 diabetes mellitus. mdpi.commdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is crucial for studies involving stable isotopes. Isotopically labeled versions of 2-aminohexanedioic acid, such as DL-2-Aminoadipic acid (2,5,5-D₃), serve as invaluable internal standards for precise and accurate quantification in complex matrices. isotope.comisotope.com By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be normalized, a technique known as stable isotope dilution analysis.

Furthermore, specialized techniques like Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) allow for the measurement of natural stable isotope ratios (e.g., ¹³C/¹²C) in specific compounds without derivatization. researchgate.net This method provides insights into metabolic pathways and dietary sources in ecological and palaeodietary studies. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

While chromatography separates and quantifies, spectroscopy provides definitive information about the molecular structure and purity of 2-aminohexanedioic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of chemical structures. biopharminternational.com For 2-aminohexanedioic acid, both proton (¹H) and carbon-13 (¹³C) NMR are used. The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. nih.govhmdb.ca The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. nih.gov A certificate of analysis for a reference standard of (2S)-2-Amino-hexanedioic Acid confirms its structure and purity using NMR, among other tests. lgcstandards.com The absence of signals from impurities confirms the high purity of the sample. Isotopically labeled variants of the compound are also used in biomolecular NMR applications. isotope.com

Table 3: Reported ¹³C NMR Chemical Shifts for 2-Aminoadipic Acid
Carbon AtomChemical Shift (ppm)
C=O (Carboxyl 1)185.42
C=O (Carboxyl 6)177.59
C2 (CH-NH₂)57.32
C5 (CH₂)39.64
C3 (CH₂)33.03
C4 (CH₂)24.25
Data sourced from the Human Metabolome Database, measured in D₂O at pH 7.4.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMut6_lPfI_ASdPJsIDOoGsoFqQozdEvZjzpR6EseSbpuW9l5Cl6MTH1z2ay0gDFUfII9-oiKPM43ID2Vv2tTqT3wnIsY_R1JXYJjyWBv1ZmBqc17z6uMr2LxeEyXB9j8Suq_MBjvwA6ytOMYGZeCqoIhj0RwA3w%3D%3D)]

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for studying substances with unpaired electrons. ethz.ch Its application to amino acid derivatives, such as 2-aminohexanedioic acid hydrochloride, is particularly valuable for investigating the formation and structure of free radicals, often induced by processes like gamma irradiation. researchgate.netresearchgate.net While specific EPR studies on this compound are not extensively detailed in the provided literature, the principles of the technique and findings from analogous compounds provide a clear framework for its potential application.

When amino acid derivatives are exposed to gamma radiation, they can form stable free radicals. researchgate.netmdpi.com EPR spectroscopy detects the transitions of these unpaired electrons between different energy levels in a magnetic field. ethz.ch The resulting EPR spectrum provides critical data, including g-values and hyperfine coupling constants, which act as fingerprints for the specific radical species formed. researchgate.netresearchgate.net

Research on similar compounds, such as L-glutamine hydrochloride and iminodiacetic acid hydrochloride, has successfully used EPR to identify the exact structure of radiation-induced radicals. researchgate.net For instance, in gamma-irradiated L-glutamine hydrochloride, the radical was identified as ·CH2CHCOOH. researchgate.net Similarly, in iminodiacetic acid hydrochloride, the radical was attributed to ·HNCHCH2(COOH)2. researchgate.net These studies demonstrate the power of EPR to elucidate the specific sites of radiation damage within a molecule. The stability of these radicals can also be assessed, with some remaining stable at room temperature for over six months. researchgate.net

The analysis of the EPR spectrum's hyperfine structure reveals the interaction of the unpaired electron with surrounding magnetic nuclei, such as protons (¹H) and nitrogen (¹⁴N). researchgate.net This information is critical for deducing the radical's molecular structure. The data obtained from such studies on related amino acid hydrochlorides illustrate the type of precise structural information that EPR can yield.

Table 1: EPR Data for Radicals in Gamma-Irradiated Amino Acid Derivatives (Illustrative Examples)
CompoundProposed Radical Structureg-valueHyperfine Constants (mT)Reference
L-Glutamine Hydrochloride·CH2CHCOOHNot SpecifiedNot Specified researchgate.net
Iminodiacetic Acid Hydrochloride·HNCHCH2(COOH)2Not SpecifiedNot Specified researchgate.net
DL-ProlineNot Specified2.00378A ≈ 2.171 mdpi.com
CysteineRS·g1 = 2.0542, g2 = 2.0251, g3 = 2.0053Not Specified mdpi.com

Computational and Theoretical Investigations of 2 Aminohexanedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation to determine the electronic structure and energy of a molecule. These calculations provide fundamental information about molecular properties.

Electronic Structure Theory encompasses methods that compute the electronic wavefunction of a system. A prominent and widely used method within this framework is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while often maintaining high accuracy. mdpi.com

For a molecule such as 2-aminohexanedioic acid, DFT can be employed to predict a variety of critical properties. The process typically involves an iterative optimization of the electronic structure until a ground state is reached, yielding key parameters. mdpi.com Applications include determining optimized molecular geometries (bond lengths and angles), vibrational frequencies (corresponding to infrared spectra), and molecular orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. mdpi.comund.edu For instance, functionals like B3LYP and PBE, often paired with basis sets like 6-311++G**, are commonly used to study interactions in biological molecules. und.edu

Property Calculated via DFTSignificance for 2-Aminohexanedioic Acid
Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms, including bond lengths and angles.
Vibrational FrequenciesPredicts the infrared (IR) spectrum, helping to identify the molecule and characterize its bonds.
HOMO/LUMO EnergiesIndicates the molecule's ability to donate or accept electrons, offering insights into its chemical reactivity.
Dipole MomentQuantifies the polarity of the molecule, which influences its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict sites for electrophilic and nucleophilic attack.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that are spread across the entire molecule. youtube.comlibretexts.org These orbitals are formed by the linear combination of atomic orbitals (LCAO). When atomic orbitals combine, they form bonding molecular orbitals, which are lower in energy and concentrate electron density between the nuclei, and antibonding molecular orbitals, which are higher in energy and have a node between the nuclei. libretexts.org

For a molecule like 2-aminohexanedioic acid, which consists of a framework of sigma (σ) bonds, MO theory provides a detailed picture of its covalent bonding. The valence atomic orbitals (e.g., 2s and 2p orbitals of carbon, nitrogen, and oxygen) combine to form a set of σ and σ* molecular orbitals. youtube.com The distribution of electrons into these molecular orbitals determines the molecule's stability and bond order.

Hückel Molecular Orbital (HMO) theory is a simplified version of MO theory that is specifically designed to treat the π electrons in conjugated hydrocarbon systems, such as benzene (B151609) or butadiene. wikipedia.orglibretexts.org It makes several simplifying assumptions to calculate the energies of π molecular orbitals. youtube.com Since 2-aminohexanedioic acid is a saturated aliphatic compound lacking a conjugated π system, the Hückel method is not directly applicable. A more general MO theory approach is required to analyze its electronic structure.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves. This technique is invaluable for exploring the conformational landscape of flexible molecules like 2-aminohexanedioic acid.

Conformational analysis of 2-aminohexanedioic acid using MD simulations would involve placing the molecule in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The simulation would then track the atomic positions over a set period, from nanoseconds to microseconds. dovepress.com This analysis can identify:

Stable Conformers : The most frequently occurring and lowest-energy shapes of the molecule.

Flexibility : Which parts of the molecule are rigid and which are flexible by analyzing the root-mean-square fluctuation (RMSF) of atomic positions.

Intramolecular Interactions : The formation and breaking of internal hydrogen bonds that stabilize certain conformations.

Solvation Effects : How the molecule interacts with surrounding water molecules, which influences its preferred shape and solubility.

Such simulations provide a dynamic picture that complements the static view from quantum chemical calculations, offering insights into the molecule's behavior in a biological context. nih.govmdpi.com

Thermodynamic Feasibility Assessments of Metabolic Pathways

In the context of the lysine-based pathway to adipic acid, which involves 2-aminohexanedioic acid as an intermediate, a thermodynamic assessment would be essential to determine its potential for industrial application. nih.govfrontiersin.org By calculating the ΔG for each enzymatic step, researchers can identify reactions that may be inefficient and require protein engineering or the use of alternative enzymes to overcome thermodynamic barriers. nih.gov This analysis provides a quantitative framework for comparing different proposed biosynthetic routes and prioritizing experimental efforts. nih.govbiorxiv.org

Emerging Research Frontiers and Advanced Applications of 2 Aminohexanedioic Acid

Investigation of Its Role in Aging Processes and Protein Oxidation

2-Aminohexanedioic acid has been identified as a significant biomarker for protein carbonyl oxidation, a key factor in the aging process and several age-related pathologies. Research has demonstrated that this compound is a stable end-product formed from the oxidative damage of lysine (B10760008) residues within long-lived proteins, such as collagen in the skin and lens. nih.govnih.gov

The formation pathway begins with the oxidative deamination of the ε-amino group of a lysine residue, which creates a carbonyl compound known as allysine (B42369) (α-aminoadipic acid-δ-semialdehyde). nih.govarvojournals.org This reactive intermediate can then undergo further oxidation to form the more stable 2-aminohexanedioic acid. nih.gov This conversion serves as a cumulative record of oxidative damage over the lifespan of the protein.

Detailed studies on insoluble human skin collagen have revealed a clear and significant correlation between chronological age and the concentration of 2-aminohexanedioic acid. nih.govnih.gov Its levels were found to increase dramatically with age, reaching over 1 mmol/mol of lysine in elderly individuals. nih.gov Furthermore, its presence is exacerbated in certain disease states. For instance, in the absence of renal complications, diabetes significantly elevates the levels of 2-aminohexanedioic acid. nih.govresearchgate.net Renal failure leads to an even more pronounced increase in this oxidation marker. nih.gov

Intriguingly, sepsis has been shown to cause a significant spike in 2-aminohexanedioic acid in non-diabetic individuals, an effect not observed in diabetic patients with sepsis. nih.gov This finding suggests different underlying oxidative mechanisms, with potential activation of myeloperoxidase during sepsis and metal-catalyzed oxidation (the Suyama pathway) playing a more prominent role in diabetes. nih.gov These findings establish 2-aminohexanedioic acid as a more reliable and informative marker of cumulative protein oxidation than its transient precursor, allysine. nih.govnih.gov

Table 1: Relative Levels of 2-Aminohexanedioic Acid in Human Skin Collagen Under Various Conditions
ConditionRelative Level of 2-Aminohexanedioic AcidPrimary Associated Mechanism
Normal AgingSignificant increase with ageCumulative metal-catalyzed oxidation
Diabetes MellitusSignificantly elevatedMetal-catalyzed oxidation (Suyama pathway)
Renal FailureMarkedly elevatedIncreased oxidative stress
Sepsis (in Non-Diabetics)Dramatically elevatedMyeloperoxidase activation

Advanced Studies in Plant Growth Regulation and Agricultural Science

In agricultural science, amino acids are increasingly recognized as potent biostimulants that can enhance crop performance, nutrient efficiency, and resilience to environmental stress. nih.govicl-growingsolutions.com These compounds serve as building blocks for proteins and are precursors to signaling molecules and hormones that regulate various aspects of plant development, from germination to maturity. humicfactory.commdpi.com The application of amino acid-based biostimulants can improve soil fertility, facilitate nutrient uptake and translocation, and help plants mitigate the effects of abiotic stresses such as drought and salinity. humicfactory.comaminoa.co.uk

While the benefits of general amino acid mixtures are well-documented, research into the specific roles of non-proteinogenic amino acids like 2-aminohexanedioic acid is an emerging area. Given its structure as a dicarboxylic amino acid, it possesses functional groups that could theoretically interact with plant metabolic pathways. However, specific studies detailing the direct application of 2-aminohexanedioic acid as a plant growth regulator or agricultural biostimulant are not yet prevalent in scientific literature. Future research is needed to explore its potential effects on plant physiology, such as nutrient chelation and transport, stress response signaling, or as a nitrogen source, to determine its viability as a novel tool in sustainable agriculture.

Research on Chelation Properties and Environmental Remediation

The accumulation of heavy metals in soil and water poses a significant environmental and health risk. Chelation is a widely used remediation strategy where a chelating agent binds to toxic metal ions, forming a stable, water-soluble complex that can be more easily removed from the environment. nih.gov Many effective chelating agents are derivatives of amino acids, such as the synthetic compound ethylenediaminetetraacetic acid (EDTA). nih.gov Natural proteinogenic amino acids are also known to chelate metals, with their carboxyl and amino functional groups serving as binding sites for metal ions. mdpi.commdpi.com

2-Aminohexanedioic acid, with its two carboxyl groups and one amino group, possesses the necessary structural features to act as a potential chelator for divalent and trivalent metal ions. This dicarboxylic acid structure is similar to that of aspartic acid and glutamic acid, which are known to participate in metal binding. mdpi.com Despite this theoretical potential, specific research focusing on the metal-binding constants of 2-aminohexanedioic acid and its practical application in the environmental remediation of heavy metal-contaminated soil or water is limited. This represents a promising but underexplored research frontier. Advanced studies are required to quantify its chelation efficiency for various toxic metals (e.g., lead, cadmium, mercury) and to evaluate its performance compared to existing remediation agents.

Development of Novel Research Reagents and Standards

In the realm of biomedical and life sciences research, pure chemical compounds are essential for use as reagents and analytical standards. 2-Aminohexanedioic acid, in its racemic (DL) and enantiomerically pure (L and D) forms, is commercially available as a high-purity biochemical for a variety of research applications. medchemexpress.combiomol.comsigmaaldrich.com

As a research reagent, it is utilized in studies of amino acid metabolism and as a specific enzyme inhibitor. biomol.com For instance, L-2-aminoadipic acid is a known glutamine synthetase inhibitor and has been employed as a selective gliotoxin (B1671588) for astrocytes, making it a valuable tool in neuroscience research. medchemexpress.comsigmaaldrich.com

Furthermore, it serves as a critical analytical standard for the accurate identification and quantification of this metabolite in biological samples. sigmaaldrich.com Using techniques like gas chromatography-mass spectrometry (GC-MS) and electrokinetic chromatography, researchers can use a certified standard of 2-aminohexanedioic acid to measure its levels in tissues, plasma, and urine, which is crucial for studies on aging, diabetes, and other metabolic disorders. nih.govsigmaaldrich.com

Table 2: Physicochemical Properties of 2-Aminohexanedioic Acid
PropertyValue
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
AppearanceCrystalline powder
Melting Point~196-205 °C (decomposes)
SolubilitySlightly soluble in water; Soluble in 1M HCl
CAS Number (DL form)542-32-5

Integration into Synthetic Biology Strategies for Chemical Production

Synthetic biology and metabolic engineering are revolutionizing the production of chemicals by harnessing microbial cell factories to create sustainable and efficient biosynthetic pathways. 2-Aminohexanedioic acid (also known as α-aminoadipic acid) is a key intermediate in the natural α-aminoadipate pathway, which is used by fungi and some yeasts to synthesize the essential amino acid lysine. nih.govwikipedia.org

This natural pathway has become a target for synthetic biologists for two primary reasons. First, because the pathway is absent in humans, its enzymes are potential targets for the development of novel antifungal drugs. biocrates.com Second, and more significantly for industrial biotechnology, the pathway can be engineered for the overproduction of 2-aminohexanedioic acid and its derivatives.

Recent research has demonstrated the successful engineering of Escherichia coli, a bacterium that does not naturally possess the α-aminoadipate pathway, for the high-level production of 2-aminohexanedioic acid. nih.gov By assembling enzymes from different organisms and optimizing the host strain's metabolism to increase the supply of precursors like lysine, researchers have created microbial platforms capable of producing the compound at gram-per-liter scales. nih.gov This bio-produced 2-aminohexanedioic acid is a valuable platform chemical, serving as a precursor for the synthesis of adipic acid, a monomer used in the production of nylon. acs.orgresearchgate.net This bio-based route offers a promising alternative to the conventional petroleum-based chemical synthesis of adipic acid, which is associated with significant greenhouse gas emissions.

Table 3: Engineered E. coli Strain for 2-Aminohexanedioic Acid (AAA) Production
Engineering StrategyResultReference
Assembly of lysine degradation pathway enzymesFunctional pathway for AAA production established nih.gov
Enhanced lysine and NADPH supplyIncreased precursor availability for higher flux nih.gov
Introduction of an efflux transporterImproved AAA secretion from the cell nih.gov
Final Production Titer (Bioreactor)5.64 g/L of AAA achieved nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.